molecular formula C24H27N3O4 B11648690 5-(Furan-2-yl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione

5-(Furan-2-yl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione

Cat. No.: B11648690
M. Wt: 421.5 g/mol
InChI Key: HRVNXYRTPZDJFY-UHFFFAOYSA-N
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Description

2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a piperazine ring, a furan ring, and a cyclohexane-1,3-dione moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-benzoylpiperazine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications to introduce the furan and cyclohexane-1,3-dione moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-(4-benzoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione is unique due to its combination of a piperazine ring, a furan ring, and a cyclohexane-1,3-dione moiety.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

2-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C24H27N3O4/c28-21-15-19(23-7-4-14-31-23)16-22(29)20(21)17-25-8-9-26-10-12-27(13-11-26)24(30)18-5-2-1-3-6-18/h1-7,14,17,19,28H,8-13,15-16H2

InChI Key

HRVNXYRTPZDJFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O)C(=O)C4=CC=CC=C4

Origin of Product

United States

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